[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate
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Overview
Description
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. It is also known by its CAS Registry Number 57116-38-8 . This compound is characterized by the presence of an acetyloxy group, a pyridylmethyl group, and a benzeneacetamide structure .
Preparation Methods
The synthesis of acetyltropic acid 2-pyridylmethylamide involves several steps. One common method includes the reaction of acetyltropic acid with 2-pyridylmethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: This compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetyltropic acid 2-pyridylmethylamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate can be compared with other similar compounds, such as:
Tropic acid derivatives: These compounds share a similar acetyloxy group but differ in their side chains and functional groups.
Pyridylmethylamides: These compounds have a pyridylmethyl group but may vary in their acyl groups and overall structure.
The uniqueness of acetyltropic acid 2-pyridylmethylamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
57116-38-8 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-12-16(14-7-3-2-4-8-14)17(21)19-11-15-9-5-6-10-18-15/h2-10,16H,11-12H2,1H3,(H,19,21) |
InChI Key |
KRPUGSACBHJZSR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
Synonyms |
acetyltropic acid 2-pyridylmethylamide PAT 2 PAT-2 |
Origin of Product |
United States |
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